1-Amino-4-bromonaphthalene chemical properties
1-Amino-4-bromonaphthalene chemical properties
An In-depth Technical Guide to 1-Amino-4-bromonaphthalene: Properties, Synthesis, and Applications
Introduction
1-Amino-4-bromonaphthalene, also known by its synonym 4-Bromo-1-naphthylamine, is a pivotal aromatic amine derivative of naphthalene. Its rigid bicyclic core, substituted with both a nucleophilic amino group and a synthetically versatile bromo group, establishes it as a highly valuable intermediate in advanced organic synthesis. For researchers and drug development professionals, understanding the nuanced chemical behavior of this molecule is critical for its effective application. This guide provides a comprehensive technical overview of 1-Amino-4-bromonaphthalene, focusing on its core chemical properties, synthetic pathways, reactivity profile, and significant role as a precursor in pharmaceutical manufacturing, most notably as an intermediate for the antithrombotic agent clopidogrel.[1]
Part 1: Core Physicochemical and Spectroscopic Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are crucial for reaction planning, purification, and structural confirmation.
Physicochemical Data
The key physicochemical properties of 1-Amino-4-bromonaphthalene are summarized below. The melting point indicates it is a solid at room temperature, and its molecular weight is essential for stoichiometric calculations in reaction design.
| Property | Value | Source(s) |
| CAS Number | 2298-07-9 | [2] |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [2] |
| Appearance | White to amber to dark purple powder or crystals | [1][4] |
| Melting Point | 102-103 °C | |
| Purity (Typical) | >98% (GC) | [2][3] |
| Topological Polar Surface Area | 26 Ų | [1] |
| XLogP3 | 2.9 | [1] |
Spectroscopic Profile: An Illustrative Analysis
Spectroscopic analysis is indispensable for verifying the identity and purity of 1-Amino-4-bromonaphthalene. While a complete dataset is proprietary to individual manufacturers, a representative profile can be constructed based on its molecular structure. The following data for the closely related isomer serves as an excellent illustrative example for what to expect during characterization.[5]
Illustrative ¹H NMR Data (in CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The predicted chemical shifts (δ) for the aromatic protons are distinct due to the electronic effects of the amino and bromo substituents.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H |
| ~7.4-7.6 | m | 2H | Ar-H |
| ~7.2-7.3 | d | 1H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~4.0 | broad s | 2H | -NH₂ |
Source: Adapted from illustrative data provided by BenchChem for spectroscopic analysis of bromonaphthalene derivatives.[5]
Other essential spectroscopic techniques include:
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Infrared (IR) Spectroscopy: Would confirm the presence of N-H stretches from the primary amine (~3300-3500 cm⁻¹) and C-Br stretches (~500-600 cm⁻¹).
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Mass Spectrometry (MS): Would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the isotopic signature of a bromine-containing compound.
Part 2: Synthesis and Reactivity
The synthetic utility of 1-Amino-4-bromonaphthalene is rooted in its preparation and the subsequent reactions of its two key functional groups.
Synthetic Strategy: A Representative Pathway
A common and logical approach to synthesizing 1-Amino-4-bromonaphthalene involves a multi-step sequence starting from naphthalene. The causality behind this pathway is driven by the directing effects of substituents in electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 1-Bromonaphthalene from Naphthalene
This foundational step is well-documented and crucial for the overall synthesis. The following protocol is a generalized procedure based on established methods.[6][7]
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Setup: In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene (1 mole) in a suitable solvent like carbon tetrachloride.
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Bromination: Gently heat the mixture to reflux. Slowly add bromine (1.1 moles) through the dropping funnel. The rate of addition should be controlled to manage the evolution of HBr gas.
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Reaction Completion: Continue stirring and heating for several hours until the evolution of HBr ceases.
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Workup: Cool the reaction mixture. Remove the solvent under reduced pressure. The crude product is then washed, typically with an aqueous solution of sodium hydroxide, to remove any remaining HBr or unreacted bromine.
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Purification: The crude 1-bromonaphthalene is purified by vacuum distillation.
The subsequent nitration and reduction steps would follow standard organic chemistry procedures, with careful optimization required to maximize the yield of the desired 4-nitro isomer before its final reduction to the target amine.
Core Chemical Reactivity
The dual functionality of 1-Amino-4-bromonaphthalene is the cornerstone of its utility as a chemical building block. The amino and bromo groups offer orthogonal reactivity, allowing for sequential and selective modifications.
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Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily undergoes diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. It can also be acylated to form amides, a common strategy for protecting the amine or modulating its electronic properties.
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Bromo Group (-Br): The aryl bromide is a prime substrate for transition-metal-catalyzed cross-coupling reactions.[8] This is arguably its most important feature in drug development, enabling the construction of complex molecular scaffolds by forming new carbon-carbon bonds via reactions like Suzuki-Miyaura and Heck couplings.
Part 3: Applications in Research and Drug Development
The strategic placement of reactive functional groups makes 1-Amino-4-bromonaphthalene a sought-after starting material in medicinal chemistry and materials science.
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Pharmaceutical Intermediate: Its most prominent role is as a key building block in the synthesis of clopidogrel, a widely used antiplatelet medication.[1] The naphthalene core forms a significant part of the final drug structure.
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Reagent in Asymmetric Synthesis: It has been utilized as a reagent in the catalytic asymmetric ring-opening of meso-epoxides with aromatic amines, a sophisticated transformation for creating chiral molecules.[]
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Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of 4-quinolones and other quinolone-based heterocycles, which are important scaffolds in many biologically active compounds.[]
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Building Block for Complex Molecules: In a broader sense, it is a versatile naphthalene derivative used to introduce the 1-aminonaphthyl moiety into larger, more complex structures for drug discovery and materials science applications.[2][5]
Part 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper handling and safety protocols are non-negotiable. 1-Amino-4-bromonaphthalene possesses significant health hazards that must be managed with appropriate engineering controls and personal protective equipment.
GHS Hazard Information
| Hazard Class | Statement | Source(s) |
| Skin Irritation | H315: Causes skin irritation | [1][3] |
| Eye Irritation | H319: Causes serious eye irritation | [3] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [3] |
| STOT SE 3 | H335: May cause respiratory irritation |
Handling and Storage Recommendations
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Prevention: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3] Wash hands and any exposed skin thoroughly after handling.[3] Avoid breathing dust.
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Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and chemical safety goggles or a face shield.[3] A NIOSH-approved N95 dust mask is recommended.
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Storage: Store in a cool, dark, and dry place.[3][] The container must be kept tightly closed. Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
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Spill Response: In case of a spill, prevent dust dispersion. Sweep the material into an airtight container for disposal in accordance with local regulations.[3]
References
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Naphthalene, 1-bromo-. Organic Syntheses Procedure. [Link]
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Preparation of 1-bromonaphthalene. PrepChem.com. [Link]
